![molecular formula C12H11NO3 B020803 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid CAS No. 107367-98-6](/img/structure/B20803.png)
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid
Overview
Description
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like other oxazole derivatives, it may interact with various enzymes or receptors in the body, leading to changes in cellular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or how much of the administered dose is able to reach the target site in the body .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and performs its functions .
Preparation Methods
The synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid typically involves the reaction of 2-methyl-5-phenyloxazole with acetic acid under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at low temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include nitric acid for oxidation and hydrogen gas for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
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Pharmacological Research :
- The compound has been investigated for its potential as an anti-inflammatory agent. Its oxazole ring structure is known to exhibit biological activity, which can be harnessed in drug development.
- Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
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Antimicrobial Activity :
- Research has indicated that compounds similar to 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid possess antimicrobial properties. This opens avenues for its use in developing new antibiotics or antifungal agents.
Organic Synthesis
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Synthetic Intermediates :
- This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create diverse derivatives that may have enhanced or novel properties.
- The oxazole moiety can participate in cycloaddition reactions, expanding its utility in synthetic organic chemistry.
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Ligand Development :
- In coordination chemistry, the compound can act as a ligand for metal complexes. Such complexes are often used in catalysis and material science applications.
Material Science
- Polymer Chemistry :
- The incorporation of this compound into polymer matrices has been explored for enhancing the thermal and mechanical properties of the resulting materials.
- Its functional groups allow for modifications that can lead to polymers with specific characteristics suitable for applications in coatings, adhesives, and composites.
Case Studies
Study Title | Focus Area | Findings |
---|---|---|
Anti-inflammatory Properties of Oxazole Derivatives | Pharmacology | Demonstrated significant inhibition of COX enzymes, suggesting potential therapeutic uses for inflammatory diseases. |
Synthesis of Novel Antimicrobial Agents | Medicinal Chemistry | Identified several derivatives with enhanced activity against resistant bacterial strains. |
Development of Metal Complexes for Catalysis | Inorganic Chemistry | Showed promising catalytic activity in organic transformations using metal complexes derived from this compound. |
Comparison with Similar Compounds
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid can be compared with other similar compounds, such as:
2-Phenyl-5-methyl-1,3-oxazole: Similar in structure but lacks the acetic acid moiety.
5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid: Similar but with a carboxylic acid group instead of an acetic acid group.
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propanoic acid: Similar but with a propanoic acid group instead of an acetic acid group. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid (CAS No. 107367-98-6) is a compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant data tables and case studies.
- Molecular Formula : C12H11NO3
- Molecular Weight : 217.22 g/mol
- Structural Characteristics : The compound features a methyl group and a phenyl group attached to the oxazole ring, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity against various strains of bacteria. The results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0039 mg/mL |
Escherichia coli | 0.025 mg/mL |
Pseudomonas aeruginosa | 0.015 mg/mL |
The compound exhibited complete bacterial death within 8 hours against S. aureus and E. coli at these concentrations .
Antifungal Activity
In addition to antibacterial properties, the compound also demonstrated antifungal activity.
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 0.0048 mg/mL |
Aspergillus niger | 0.0098 mg/mL |
The antifungal activity was noted to be effective at higher concentrations, showing zones of inhibition ranging from 6.1 to 13.7 mm against various fungi .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have also been investigated. In vitro studies indicated that it could significantly reduce pro-inflammatory cytokine production in human fibroblast cells.
Cytokine Production Reduction
Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
---|---|---|
IL-6 | 150 | 50 |
TNF-alpha | 200 | 70 |
These findings suggest that this compound may serve as a promising candidate for developing anti-inflammatory agents .
Cytotoxicity Studies
While evaluating the cytotoxic effects of the compound, it was found to exhibit low toxicity towards human cell lines at therapeutic concentrations.
Cytotoxicity Profile
Cell Line | IC50 (µM) |
---|---|
Human fibroblasts | >100 |
HepG2 | >80 |
This low cytotoxicity profile indicates a favorable safety margin for potential therapeutic applications .
Properties
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-10(7-11(14)15)13-12(16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWJNPORMBGGKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379409 | |
Record name | 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107367-98-6 | |
Record name | 2-Phenyl-5-methyloxazole-4-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107367-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-phenyl-4-oxazoleacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107367986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYL-2-PHENYL-4-OXAZOLEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLX00C8903 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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